molecular formula C10H10N2 B11918301 6-Ethylquinoxaline CAS No. 83570-44-9

6-Ethylquinoxaline

Cat. No.: B11918301
CAS No.: 83570-44-9
M. Wt: 158.20 g/mol
InChI Key: NHOOTVPICXUNMW-UHFFFAOYSA-N
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Description

6-Ethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2 It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethylquinoxaline can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of catalysts. For instance, the reaction of 1,2-phenylenediamine with ethylglyoxal in methanol, catalyzed by titanium silicate-1, yields this compound . This reaction is typically carried out at room temperature and is scalable to multigram quantities.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts like molecular iodine or cerium ammonium nitrate are preferred . These methods not only enhance the yield but also reduce the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylquinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of dihydroquinoxalines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of 6-Ethylquinoxaline: The presence of the ethyl group at the sixth position enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. This modification often results in increased potency and selectivity in its biological activities compared to its parent compound, quinoxaline .

Properties

CAS No.

83570-44-9

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

6-ethylquinoxaline

InChI

InChI=1S/C10H10N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3

InChI Key

NHOOTVPICXUNMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC=CN=C2C=C1

Origin of Product

United States

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